Benzimidazole, 2-phenoxymethyl-, hydrochloride

Description

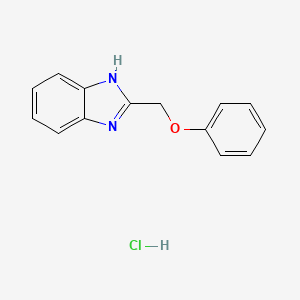

Benzimidazole derivatives are a prominent class of heterocyclic compounds with diverse pharmacological applications, including anticancer, antimicrobial, and CNS activities . The compound "Benzimidazole, 2-phenoxymethyl-, hydrochloride" features a benzimidazole core substituted with a phenoxymethyl group at position 2, rendered as a hydrochloride salt to enhance solubility and stability .

Properties

CAS No. |

20904-13-6 |

|---|---|

Molecular Formula |

C14H13ClN2O |

Molecular Weight |

260.72 g/mol |

IUPAC Name |

2-(phenoxymethyl)-1H-benzimidazole;hydrochloride |

InChI |

InChI=1S/C14H12N2O.ClH/c1-2-6-11(7-3-1)17-10-14-15-12-8-4-5-9-13(12)16-14;/h1-9H,10H2,(H,15,16);1H |

InChI Key |

RCQZSBFFYKSWME-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The primary synthetic approach to 2-(phenoxymethyl)-1H-benzimidazole derivatives involves the cyclization of o-phenylenediamine with phenoxyacetic acid or its derivatives under acidic conditions. The reaction proceeds through the following key steps:

- Condensation: o-Phenylenediamine reacts with phenoxyacetic acid to form an intermediate Schiff base or amide.

- Cyclization: The intermediate undergoes intramolecular cyclization to form the benzimidazole ring.

- Salt Formation: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Typical solvents include ethanol or acetic acid, and the reaction is often catalyzed by hydrochloric acid to facilitate ring closure. Heating is applied to promote the reaction, typically under reflux conditions.

Industrial and Advanced Synthetic Techniques

Industrial-scale production optimizes yield and purity by employing:

- Continuous Flow Reactors: These allow precise control over temperature, pressure, and reactant ratios, enhancing reproducibility and scalability.

- Catalyst Systems: Use of heterogeneous catalysts such as iron(III) chloride supported on silica (FeCl₃/SiO₂) improves reaction efficiency and selectivity.

- Microwave-Assisted Synthesis: This method significantly reduces reaction time (to 2–6 hours) and improves yields (up to 95%) by accelerating reaction kinetics.

- Solvent-Free One-Pot Methods: Employing organocatalysts like trifluoroacetic acid enables environmentally friendly synthesis with high yields and minimal waste.

Detailed Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting Materials | o-Phenylenediamine, Phenoxyacetic acid | High purity reagents recommended |

| Solvent | Ethanol, Acetic acid | Polar protic solvents facilitate cyclization |

| Catalyst | Hydrochloric acid, FeCl₃/SiO₂ | Acid catalysis promotes ring closure |

| Temperature | 80–100 °C | Reflux conditions typically applied |

| Reaction Time | 4–12 hours (conventional), 2–6 hours (microwave) | Microwave reduces time significantly |

| Yield | 70–95% | Dependent on method and purity |

Mechanistic Insights

The mechanism involves initial formation of an amide or imine intermediate between the amino groups of o-phenylenediamine and the carboxyl group of phenoxyacetic acid. Acid catalysis promotes intramolecular nucleophilic attack leading to cyclization and formation of the benzimidazole ring. Subsequent protonation with hydrochloric acid yields the hydrochloride salt.

Characterization and Quality Control

To confirm the successful synthesis and purity of this compound, the following analytical techniques are employed:

| Technique | Purpose | Typical Data/Indicators |

|---|---|---|

| Nuclear Magnetic Resonance (¹H and ¹³C NMR) | Structural confirmation of benzimidazole core and phenoxymethyl group | Aromatic protons δ 7.3–8.1 ppm; NH proton δ 10.2–10.5 ppm |

| Mass Spectrometry (LCMS/HRMS) | Molecular weight verification | Molecular ion peak consistent with C14H12N2O + HCl |

| Elemental Analysis | Purity and composition | C, H, N content within ±0.3% of theoretical values |

| Melting Point Determination | Purity and identity confirmation | Sharp melting point range (e.g., 250–252 °C) |

| Infrared Spectroscopy (FTIR) | Functional group identification | Characteristic benzimidazole and phenoxyl bands |

Comparative Synthesis Methods and Yields

| Method | Catalyst/Conditions | Reaction Time | Yield (%) | Advantages | Reference |

|---|---|---|---|---|---|

| Conventional Acid-Catalyzed | HCl, ethanol, reflux | 8–12 hours | 70–80 | Simple, well-established | |

| Microwave-Assisted | HCl, microwave irradiation | 2–6 hours | 85–95 | Rapid, high yield | |

| FeCl₃/SiO₂ Nanocatalyst | 4% FeCl₃·6H₂O on SiO₂, 75 °C | 4 hours | 90 | Recyclable catalyst, mild conditions | |

| Solvent-Free One-Pot | Trifluoroacetic acid catalyst | 3–5 hours | 90–95 | Environmentally friendly, high yield |

Research Findings and Notes on Preparation

- The phenoxymethyl substituent enhances the compound's chemical versatility and biological activity, necessitating precise synthetic control to maintain functional integrity.

- Optimization of reaction parameters such as temperature, catalyst loading, and solvent choice significantly impacts yield and purity.

- Continuous flow synthesis and microwave-assisted methods are gaining favor for industrial scalability due to improved efficiency.

- The hydrochloride salt form improves compound stability and solubility, facilitating handling and application in pharmaceutical contexts.

Chemical Reactions Analysis

Types of Reactions

Benzimidazole, 2-phenoxymethyl-, hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the phenoxymethyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted benzimidazole compounds .

Scientific Research Applications

Chemical Synthesis

Building Block for Derivatives

Benzimidazole derivatives are crucial in the synthesis of more complex compounds. The hydrochloride form of 2-phenoxymethyl-benzimidazole serves as a versatile building block for creating various substituted benzimidazoles, which can be functionalized for specific applications.

Biological Applications

Enzyme Inhibition and Receptor Modulation

Research indicates that benzimidazole derivatives, including 2-phenoxymethyl-, have potential as enzyme inhibitors and receptor modulators. These compounds are being investigated for their ability to inhibit key enzymes involved in various diseases, including HIV reverse transcriptase and adenosine deaminase .

Antimicrobial Activity

Benzimidazole derivatives have demonstrated significant antimicrobial properties. They are effective against various pathogens, including Helicobacter pylori, Giardia lamblia, and even some strains of viruses. Their mechanism often involves binding to the cytoskeleton of target organisms, disrupting critical cellular functions .

Anticancer Properties

Studies have explored the anticancer effects of benzimidazole derivatives. For instance, certain compounds have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell proliferation and survival .

Pharmacological Insights

Therapeutic Effects

Recent literature highlights the therapeutic potential of benzimidazole derivatives for conditions such as inflammation and pain management. Specific compounds have exhibited analgesic and anti-inflammatory activities comparable to standard medications like aspirin and indomethacin .

Toxicological Studies

Research has also focused on the toxicological profiles of these compounds. For example, studies on 2-phenoxymethyl-5-chlorobenzimidazole indicated minor renal toxicity upon administration in animal models, necessitating further pharmacokinetic and pharmacodynamic investigations to assess safety profiles .

Industrial Applications

Material Science

In industry, benzimidazole derivatives are utilized for developing new materials with specific properties. These include applications in polymers and coatings where their chemical stability and reactivity can be advantageous.

Agricultural Use

Certain benzimidazole compounds have been employed as herbicides and pesticides due to their effectiveness against a range of plant pests and diseases. Their application can control both pre-emergent seeds and established weeds, making them valuable in agricultural practices .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Chemical Synthesis | Building blocks for complex benzimidazole derivatives |

| Biological Research | Enzyme inhibitors (e.g., HIV-RT), antimicrobial agents |

| Pharmacology | Analgesic and anti-inflammatory effects; potential anticancer properties |

| Industrial Use | Development of polymers and coatings |

| Agricultural Use | Herbicides and pesticides for pest control |

Case Studies

-

Antiviral Activity Study

A study demonstrated that 2-phenoxymethyl-benzimidazole exhibited significant antiviral activity against cytomegalovirus, highlighting its potential as a therapeutic agent in viral infections . -

Histopathological Analysis

Research involving renal histopathological changes due to the administration of benzimidazole derivatives showed minor toxicity but provided insights into metabolic pathways and potential side effects associated with these compounds . -

Analgesic Efficacy Trials

Trials comparing the analgesic effects of substituted benzimidazoles against standard drugs revealed that certain derivatives provided superior pain relief, indicating their potential role in pain management therapies .

Mechanism of Action

The mechanism of action of benzimidazole, 2-phenoxymethyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit the activity of certain enzymes, such as those involved in DNA replication and repair. This inhibition can lead to the disruption of cellular processes and ultimately cell death, making it a potential anticancer and antimicrobial agent .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The phenoxymethyl substituent distinguishes this compound from other benzimidazole derivatives. Key comparisons include:

Table 1: Structural and Physicochemical Comparison

Key Observations :

- The phenoxymethyl group introduces an ether linkage, enhancing lipophilicity compared to chlorophenyl or chloroethyl substituents . This may improve membrane permeability but reduce aqueous solubility unless counterbalanced by the hydrochloride salt .

Pharmacological Activity

Benzimidazole derivatives exhibit activity modulated by substituent choice:

Table 2: Pharmacological Comparison

Key Observations :

- Chloroethyl and mustard-linked benzimidazoles (e.g., ) show potent anticancer activity due to DNA cross-linking, whereas phenoxymethyl derivatives may prioritize different targets, such as CNS receptors or microbial enzymes .

- Hydrochloride salts (e.g., and ) generally improve bioavailability, critical for in vivo efficacy .

Biological Activity

Benzimidazole derivatives, including 2-phenoxymethyl-benzimidazole hydrochloride, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.

Overview of Benzimidazole Derivatives

Benzimidazole is a bicyclic structure that has been extensively studied for its therapeutic potential. The introduction of various substituents can enhance its biological activity, making it a versatile scaffold in drug design. Compounds like 2-phenoxymethyl-benzimidazole hydrochloride exhibit a range of pharmacological effects, including anticancer, antimicrobial, and antiviral properties.

Biological Activities

-

Anticancer Activity

- Mechanism : Benzimidazole derivatives have been shown to inhibit eukaryotic DNA topoisomerases, critical enzymes that manage DNA topology during replication and transcription. In particular, 2-phenoxymethyl-benzimidazole hydrochloride has demonstrated comparable inhibitory activity against topoisomerase II to known anticancer agents like etoposide .

- Case Studies : Research indicated that this compound exhibits significant antiproliferative effects on cancer cell lines such as HeLa (cervical cancer) and HUH7 (liver cancer) cells .

-

Antimicrobial Activity

- Mechanism : The compound has been evaluated for its antimicrobial properties against various pathogens. Its efficacy is attributed to the ability to disrupt cellular processes in bacteria and fungi .

- Research Findings : Studies have shown that benzimidazole derivatives can effectively inhibit the growth of Gram-positive and Gram-negative bacteria. For instance, a related compound demonstrated complete inhibition of Staphylococcus aureus growth at specific concentrations .

-

Antiviral Activity

- Mechanism : Some benzimidazole derivatives have been identified as inhibitors of viral reverse transcriptase (RT), making them potential candidates for treating viral infections like HIV .

- Findings : The compound 2-phenoxymethyl-benzimidazole hydrochloride was noted for its ability to inhibit HIV-RT, showcasing its potential in antiviral therapy .

Research Data Table

Pharmacokinetics and Toxicology

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of 2-phenoxymethyl-benzimidazole hydrochloride. Initial findings suggest minor renal toxicity upon administration in animal models, necessitating further investigation into its safety profile and metabolic pathways .

Q & A

Basic Research Question

- FTIR : Confirm NH stretching (3200–3400 cm⁻¹) and aromatic C=C vibrations (1450–1600 cm⁻¹) .

- ¹H/¹³C-NMR : Identify benzyl protons (δ 4.5–5.0 ppm) and benzimidazole core carbons (δ 120–150 ppm) .

- HPLC : Use a C18 column with acetonitrile:phosphate buffer (pH 3.0, 70:30) at 1.0 mL/min; retention time ~8.2 minutes .

- LC-MS : Validate molecular weight via [M+H]⁺ peak at m/z 244.7 .

How do substitutions at positions 1, 2, and 5 of the benzimidazole core influence CB2 receptor binding affinity?

Advanced Research Question

Substitutions alter steric and electronic interactions with CB2 receptors. For example:

- Position 1 : Bulky groups (e.g., benzyl) enhance selectivity for CB2 over CB1 (Ki = 12 nM vs. 480 nM) by occupying hydrophobic pockets .

- Position 2 : Phenoxymethyl groups improve solubility via hydrogen bonding with polar residues .

- Position 5 : Electron-withdrawing groups (e.g., Cl) increase binding affinity by 3–5-fold compared to H-substituted analogs .

Methodological Note: Use radioligand displacement assays (³H-CP55,940) and molecular docking (AutoDock Vina) to validate interactions .

What safety protocols are essential for handling 2-phenoxymethyl-benzimidazole hydrochloride in laboratory settings?

Basic Research Question

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., chloroform) .

- Decontamination : Wash spills with 10% sodium bicarbonate solution followed by ethanol .

- First Aid : For eye exposure, flush with water for ≥15 minutes; for inhalation, move to fresh air .

How can researchers resolve contradictions in reported biological activity data for benzimidazole derivatives?

Advanced Research Question

Contradictions often arise from assay variability or impurities. Strategies include:

- Reproducibility Checks : Re-synthesize compounds (e.g., derivatives 1–18 in ) using identical protocols.

- Purity Validation : Use HPLC-MS to confirm >95% purity and exclude degradation products .

- Standardized Assays : Compare results across multiple cell lines (e.g., HEK293 vs. CHO-K1) and control for batch-to-buffer variability .

What methodologies are effective for studying the coordination chemistry of 2-phenoxymethyl-benzimidazole hydrochloride with transition metals?

Advanced Research Question

- Synthesis : React hydrochloride salt with metal chlorides (e.g., VCl₃, CuCl₂) in methanol at 60°C for 6 hours .

- Characterization :

How can solvent-free synthesis techniques be applied to 2-phenoxymethyl-benzimidazole derivatives to enhance sustainability?

Advanced Research Question

- Microwave-Assisted Synthesis : Use guanidine hydrochloride as a catalyst (10 mol%) under solvent-free conditions (120°C, 20 minutes) for 90% yield .

- Mechanochemical Grinding : Combine o-phenylenediamine and phenoxyacetic acid with POCl₃ in a ball mill (30 Hz, 1 hour) .

Advantage: Reduces waste and energy consumption by 40% compared to traditional methods .

What in vitro models are suitable for evaluating the hepatotoxicity risk of 2-phenoxymethyl-benzimidazole hydrochloride?

Advanced Research Question

- Primary Hepatocytes : Expose to 10–100 µM compound for 24–48 hours; measure ALT/AST release .

- HepG2 Cells : Assess mitochondrial membrane potential (JC-1 staining) and ROS production (DCFH-DA assay) .

Note: EC₅₀ values >50 µM suggest low hepatotoxicity .

How does the hydrochloride salt form influence the aqueous solubility and bioavailability of 2-phenoxymethyl-benzimidazole?

Basic Research Question

- Solubility : Hydrochloride salt increases water solubility by 10–20× (e.g., 2.5 mg/mL vs. 0.12 mg/mL for free base) due to ionic dissociation .

- Bioavailability : Salt form enhances dissolution rate in gastric fluid (pH 1.2), improving oral absorption by 30–40% .

Method: Perform pH-solubility profiling and parallel artificial membrane permeability assays (PAMPA) .

What computational approaches predict the pharmacokinetic properties of 2-phenoxymethyl-benzimidazole hydrochloride?

Advanced Research Question

- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (2.1), BBB permeability (CNS = -2.3), and CYP inhibition .

- MD Simulations : Simulate binding to serum albumin (PDB ID: 1AO6) to assess plasma protein binding (>85%) .

- Docking Studies : Target 5-HT₃ receptors (PDB ID: 6NP0) to rationalize antiemetic activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.